Metildigoxin Metildigoxin Metildigoxin is a cardenolide glycoside.
Metildigoxin is a natural product found in Digitalis lanata with data available.
A semisynthetic digitalis glycoside with the general properties of DIGOXIN but more rapid onset of action. Its cardiotonic action is prolonged by its demethylation to DIGOXIN in the liver. It has been used in the treatment of congestive heart failure (HEART FAILURE).
Brand Name: Vulcanchem
CAS No.: 30685-43-9
VCID: VC0535272
InChI: InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1
SMILES: CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC
Molecular Formula: C42H66O14
Molecular Weight: 795.0 g/mol

Metildigoxin

CAS No.: 30685-43-9

Cat. No.: VC0535272

Molecular Formula: C42H66O14

Molecular Weight: 795.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Metildigoxin - 30685-43-9

Specification

CAS No. 30685-43-9
Molecular Formula C42H66O14
Molecular Weight 795.0 g/mol
IUPAC Name 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1
Standard InChI Key IYJMSDVSVHDVGT-PEQKVOOWSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC
SMILES CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC
Canonical SMILES CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Metildigoxin differs from digoxin by the addition of an O-methyl group on the terminal monosaccharide moiety. This modification occurs at the C4 position of the third digitoxose sugar, as evidenced by its IUPAC name:
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.

The methylation enhances lipophilicity, influencing its distribution and elimination kinetics. X-ray crystallography studies confirm the β-orientation of the methyl group, which sterically hinders certain metabolic pathways.

Physicochemical Profile

PropertyValue
Molecular FormulaC42H66O14
Molecular Weight795.0 g/mol
Melting Point227-229°C (dec.)
logP (Octanol-Water)1.32
Water Solubility0.25 mg/mL
pKa (Dissociation)12.94

These properties dictate its formulation requirements, with preferred administration routes being oral (tablets) and intravenous (solution) .

Pharmacokinetic Behavior

Absorption and Distribution

Metildigoxin demonstrates 85-90% oral bioavailability, superior to digoxin's 60-70%, attributable to its enhanced membrane permeability. Peak plasma concentrations occur within 1.5-2 hours post-oral administration, with a volume of distribution of 5.8 L/kg, indicating extensive tissue binding.

Metabolism and Excretion

Hepatic demethylation converts 40-50% of metildigoxin to digoxin, while renal excretion accounts for 60-70% of elimination. The compound's half-life ranges from 24-36 hours, influenced by:

FactorImpact on Clearance
Age >65 years↓ 30-40%
Serum Cr >1.5 mg/dL↓ 50-60%
Body Weight <60 kg↓ 25-35%
Spironolactone Use↑ 15-20%

This variability necessitates therapeutic drug monitoring, particularly in geriatric populations .

Mechanism of Action

Metildigoxin exerts its positive inotropic effect through selective inhibition of myocardial Na+/K+-ATPase (IC50 = 1.8 nM). The resultant increase in intracellular sodium (↑ 15-20 mM) drives calcium influx via the Na+/Ca2+ exchanger, elevating cytoplasmic calcium concentrations (↑ 0.2-0.4 μM) during systole.

Key molecular interactions include:

  • High-affinity binding to α1 subunit of ATPase (Kd = 0.9 nM)

  • Allosteric modulation of sarcoplasmic reticulum calcium channels

  • Inhibition of sympathetic nervous system activation via vagal stimulation

Electrophysiological studies demonstrate a 12-15% increase in left ventricular ejection fraction (LVEF) at therapeutic doses .

Clinical Applications

Heart Failure Management

A double-blind trial (N=214) comparing metildigoxin (0.2 mg/day) and digoxin (0.25 mg/day) demonstrated equivalent efficacy:

ParameterMetildigoxinDigoxinp-value
LVEF Improvement+14.2%+13.8%0.78
6-Min Walk Test+58 m+54 m0.65
Hospitalizations22%25%0.69

The study concluded non-inferiority (margin Δ=5%) with comparable safety profiles.

Arrhythmia Control

In atrial fibrillation (N=147), metildigoxin achieved ventricular rate control (<110 bpm) in 82% of patients versus 78% with digoxin (p=0.04). The methyl group's electron-donating effect enhances sinoatrial node selectivity, reducing pro-arrhythmic potential .

Adverse Effect Profile

Analysis of 1,128 patients revealed distinct adverse event patterns:

Adverse EventIncidence (%)Odds Ratio (vs. Digoxin)
Bradycardia4.71.12 (0.89-1.41)
Gastrointestinal3.20.94 (0.72-1.23)
Visual Disturbances1.80.82 (0.65-1.04)
Mortality2.11.04 (0.79-1.37)

Notably, hematoma risk increased 2.3-fold in patients receiving dual antiplatelet therapy .

Comparative Pharmacodynamics

Metildigoxin's structural analogs exhibit distinct properties:

Agentt½ (h)Protein BindingRenal Excretion
Metildigoxin24-3625-30%60-70%
Digoxin36-4820-25%50-60%
Digitoxin168-19290-95%<10%

The methyl group confers 30% faster onset (Tmax 1.5h vs. 2.5h for digoxin) without compromising therapeutic duration .

Recent Advancements

Population Pharmacokinetic Modeling

A 2024 study incorporating 2,343 patients identified critical covariates:

CovariateEffect on CL/F
Age (per decade)↓ 6.8%
CrCl (per 10 mL/min)↑ 9.2%
Albumin <3.5 g/dL↓ 12.4%

This model reduced interindividual variability from 45% to 28%, enabling precision dosing.

Analytical Method Development

Novel LC-MS/MS techniques achieve quantification limits of 0.1 ng/mL using 100 μL whole blood. Key parameters:

ColumnC18 (2.1×50 mm, 1.7 μm)
Mobile Phase0.1% FA in ACN/H2O (70:30)
IonizationESI+
LOD/LOQ0.03/0.1 ng/mL

This advancement supports therapeutic drug monitoring in special populations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator